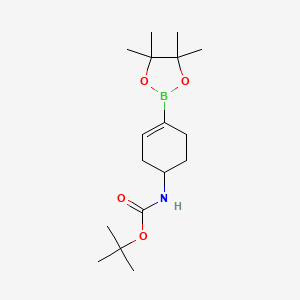

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDDQHLYCAQNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735308 | |

| Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251732-64-5 | |

| Record name | tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate typically involves the following steps:

Starting Material: The synthesis begins with tert-butyl 4-hydroxycyclohex-3-en-1-ylcarbamate.

Borylation: The hydroxyl group is converted to a boronic ester using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids.

Reduction: Reduction reactions can convert the boronic ester to alcohols or other reduced forms.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and appropriate ligands.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds or other substituted products.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.

Biology

Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine

Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.

Industry

Material Science: Applied in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate involves its reactivity as a boronic ester. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1251732-64-5

- Molecular Formula: C₁₇H₃₀BNO₄

- Molecular Weight : 323.24 g/mol

- Storage : Requires inert atmosphere and storage at 2–8°C .

Structural Features :

This compound consists of a cyclohex-3-enyl ring substituted with a tert-butyl carbamate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with four analogues, highlighting structural variations and physicochemical properties:

Spectroscopic and Analytical Data

- Mass Spectrometry: The target compound’s molecular ion ([M+Na]⁺) is observed at m/z 323.24 , while analogues like (R)-tert-butyl (2-(4-boronophenyl)propyl)carbamate show [M+Na]⁺ at m/z 308.20 .

- NMR Trends : Cyclohexenyl protons resonate downfield (δ 5.5–6.0 ppm) compared to cyclopentenyl (δ 5.0–5.5 ppm) due to ring strain differences .

Biological Activity

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H32BN3O4 |

| Molecular Weight | 365.48 g/mol |

| CAS Number | 877399-74-1 |

| IUPAC Name | tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate |

Synthesis

The synthesis of tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate typically involves the reaction of cyclohexene derivatives with boron-containing reagents. The synthetic route may include the following steps:

- Preparation of Cyclohexene Derivative : Starting with cyclohexene or its derivatives.

- Boronic Acid Reaction : Reacting with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to introduce the boron moiety.

- Carbamate Formation : The final step involves the introduction of the tert-butyl carbamate group through an amine coupling reaction.

Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate exhibit significant anticancer activity. For instance:

- Inhibition of Tumor Growth : In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines at concentrations as low as 10 µM. This inhibition is primarily attributed to the compound's ability to interfere with key signaling pathways involved in cell division and survival.

- Mechanism of Action : The mechanism appears to involve the modulation of phosphoprotein levels associated with cancer cell motility and growth inhibition. Notably, studies have demonstrated that these compounds can selectively target tumorigenic cells while sparing non-tumorigenic cells .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Thalidomide Derivatives : Research focusing on thalidomide analogues has shown that modifications similar to those in tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate can lead to significant anticancer effects without affecting healthy cells .

- Cell Migration Assays : Additional studies have demonstrated that these compounds can reduce cancer cell migration in vitro. This property is crucial for preventing metastasis in cancer patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.